2-Ethoxy-4-{octahydropyrrolo[1,2-a]piperazin-2-yl}aniline
Overview
Description
2-Ethoxy-4-{octahydropyrrolo[1,2-a]piperazin-2-yl}aniline is a chemical compound with the CAS Number: 1517701-00-6 . It is used in pharmaceutical testing .
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular weight of this compound is 261.37 . The IUPAC name is 2-ethoxy-4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)aniline .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Piperazine Derivatives in Therapeutic Use
Piperazine derivatives are recognized for their versatility in drug design, showing efficacy in a wide range of therapeutic areas, including but not limited to antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protective agents, anti-inflammatory, and imaging agents. The structural modification of the piperazine nucleus significantly influences the medicinal potential of the resulting molecules. This flexibility in drug design highlights the potential for 2-Ethoxy-4-{octahydropyrrolo[1,2-a]piperazin-2-yl}aniline and similar compounds to be tailored for specific therapeutic applications (Rathi, Syed, Shin, & Patel, 2016).
Anti-Mycobacterial Activity of Piperazine Derivatives
Piperazine derivatives have also been reported to exhibit significant anti-mycobacterial activity, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review emphasizes the critical role of piperazine as a building block in developing potent anti-TB molecules, showcasing the compound's relevance in addressing global health challenges such as tuberculosis (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).
DNA Interaction and Imaging Applications
The interaction of certain piperazine derivatives with DNA, such as minor groove binders, exemplifies the compound's potential in diagnostic and therapeutic applications. Hoechst 33258 and its analogs, which contain piperazine groups, bind specifically to the minor groove of DNA, indicating uses in chromosome and nuclear staining, flow cytometry, and as radioprotectors and topoisomerase inhibitors (Issar & Kakkar, 2013).
Safety and Hazards
The safety information for 2-Ethoxy-4-{octahydropyrrolo[1,2-a]piperazin-2-yl}aniline includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
4-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2-ethoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-2-19-15-10-12(5-6-14(15)16)18-9-8-17-7-3-4-13(17)11-18/h5-6,10,13H,2-4,7-9,11,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWKJWUTBRPPKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N2CCN3CCCC3C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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